molecular formula C19H21N3O3S B3287147 N-(3-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 838843-83-7

N-(3-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B3287147
CAS No.: 838843-83-7
M. Wt: 371.5 g/mol
InChI Key: AEOXMSGCHGKHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1-Acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a 4,5-dihydropyrazole core substituted with an acetyl group at position 1, an o-tolyl (2-methylphenyl) group at position 5, and a methanesulfonamide moiety attached to the phenyl ring at position 2.

Properties

IUPAC Name

N-[3-[2-acetyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-13-7-4-5-10-17(13)19-12-18(20-22(19)14(2)23)15-8-6-9-16(11-15)21-26(3,24)25/h4-11,19,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOXMSGCHGKHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, a pyrazole derivative, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound's molecular formula is C23H25N3O3SC_{23}H_{25}N_3O_3S, with a molecular weight of approximately 425.53 g/mol. The synthesis often involves the reaction of substituted phenyl hydrazines with appropriate acylating agents, leading to the formation of the pyrazole ring structure.

Biological Activities

Research indicates that pyrazole derivatives, including the compound , exhibit a range of biological activities:

  • Anticancer Activity : One study reported that similar compounds showed significant cytotoxic effects against human gastric cancer cell lines (SGC-7901), with an IC50 value of 2.98 ± 0.16 μM . This suggests potential for further development as anticancer agents.
  • Anti-inflammatory Effects : Pyrazole derivatives have been noted for their anti-inflammatory properties. They inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, indicating its potential as an antimicrobial agent .

1. Anticancer Efficacy

A detailed study evaluated the anticancer effects of related pyrazole derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

2. Anti-inflammatory Mechanisms

Research conducted on thieno[2,3-c]pyrazole compounds demonstrated their ability to act as potent inhibitors of phosphodiesterase enzymes (PDE), which are implicated in allergic and inflammatory responses. This highlights a potential therapeutic role in managing conditions like asthma and rheumatoid arthritis .

3. Antimicrobial Activity

Another study focused on the antimicrobial efficacy of pyrazole derivatives against a panel of bacterial strains. The findings revealed that these compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits PDE enzymes
AntimicrobialEffective against Gram-positive bacteria

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction classes:

Oxidation Reactions

The pyrazole ring and acetyl group undergo oxidation under controlled conditions:

  • Pyrazole ring oxidation : Chromium-based oxidants (e.g., CrO₃ in acetic acid) selectively convert the dihydropyrazole moiety to a fully aromatic pyrazole system.

  • Acetyl group oxidation : Potassium permanganate (KMnO₄) oxidizes the acetyl group to a carboxylic acid derivative, enabling further functionalization.

Reduction Reactions

  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines, useful for modifying electronic properties .

  • Acetyl group reduction : Sodium borohydride (NaBH₄) selectively reduces the acetyl group to a hydroxymethyl group without affecting the sulfonamide.

Substitution Reactions

  • Electrophilic aromatic substitution : The o-tolyl group directs electrophiles (e.g., halogens, nitronium ions) to specific positions on the aromatic ring.

  • Sulfonamide group replacement : Thionyl chloride (SOCl₂) converts the sulfonamide to a sulfonyl chloride intermediate, enabling nucleophilic displacement .

Key Reagents and Conditions

Optimal reaction parameters for common transformations:

Reaction Reagents/Conditions Yield Key Product
Pyrazole oxidationCrO₃, glacial acetic acid, 60°C, 6 hr78%Aromatic pyrazole derivative
Acetyl reductionNaBH₄, methanol, 0°C → RT, 2 hr85%Hydroxymethyl intermediate
Nitro reductionH₂ (1 atm), 10% Pd-C, ethanol, 25°C, 4 hr92%Primary amine derivative
BrominationBr₂, FeBr₃, DCM, 0°C, 30 min67%4-Bromo-o-tolyl substituted product

Comparative Reactivity with Structural Analogs

The o-tolyl group’s steric and electronic effects differentiate this compound from similar derivatives:

Compound Reactivity Profile
N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Faster electrophilic substitution at para position; lower oxidation stability
N-(3-(1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Enhanced halogen participation in cross-coupling reactions; increased acidity
N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Tosyl group improves solubility in polar aprotic solvents; alters reduction kinetics

Mechanistic Insights from SAR Studies

  • Steric effects : The o-tolyl group’s ortho-methyl substituent hinders planarization of the pyrazole ring, reducing conjugation with the phenyl ring .

  • Electronic effects : The acetyl group withdraws electron density from the pyrazole nitrogen, increasing susceptibility to nucleophilic attack at the sulfonamide sulfur.

  • Solvent dependence : Reactions in dimethyl sulfoxide (DMSO) proceed 20–30% faster than in ethanol due to improved stabilization of charged intermediates .

Industrial-Scale Considerations

  • Continuous flow synthesis : Microreactors achieve 95% conversion in oxidation steps (vs. 78% batch) by enhancing heat/mass transfer.

  • Crystallization optimization : Ethanol/water mixtures (3:1 v/v) yield >99% pure product via temperature-gradient recrystallization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Antiviral Activity

  • N-(3-(1-Benzoyl-5-(2-Ethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl)Methanesulfonamide Key Differences: Replaces the acetyl group with benzoyl and substitutes o-tolyl with 2-ethoxyphenyl. Activity: Demonstrated strong binding affinity to MPXV DNA polymerase (DPol) and profilin-like protein A42R, with molecular dynamics (MD) simulations showing stable complexes (RMSD ≤3.93 Å). ADMET properties were favorable compared to known ligands .
  • N-[3-[2-Benzoyl-3-(2-Ethoxyphenyl)-3,4-Dihydropyrazol-5-yl]Phenyl]Methanesulfonamide
    • Key Differences : Positional isomerism in the pyrazole ring (substituents at positions 2 and 3).
    • Activity : Similar antiviral efficacy to the above analog, highlighting the tolerance for structural flexibility in the pyrazole core .

Substituent-Driven Pharmacological Variations

  • N-(3-(1-Isobutyryl-5-(o-Tolyl)-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl)Methanesulfonamide Key Differences: Isobutyryl group replaces acetyl at position 1.
  • N-{3-[1-(Methoxyacetyl)-5-(3-Nitrophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]Phenyl}Methanesulfonamide
    • Key Differences : Methoxyacetyl at position 1 and 3-nitrophenyl at position 3.
    • Significance : The electron-withdrawing nitro group could enhance binding to hydrophobic enzyme pockets, though its impact on toxicity requires further study .

Comparative Data Table

Compound Name Core Structure R1 (Position 1) R5 (Position 5) Key Activity/Property Reference
Target Compound 4,5-Dihydropyrazole Acetyl o-Tolyl N/A (Structural focus) -
N-(3-(1-Benzoyl-5-(2-Ethoxyphenyl)-...)Methanesulfonamide 4,5-Dihydropyrazole Benzoyl 2-Ethoxyphenyl Antiviral (MPXV DPol/A42R binding)
N-(3-(1-Isobutyryl-5-(o-Tolyl)-...)Methanesulfonamide 4,5-Dihydropyrazole Isobutyryl o-Tolyl Commercial availability
Sulfentrazone 1,2,4-Triazolone - Difluoromethyl Herbicidal, metabolic stability
Compound 51 Quinolinone-Pyrazole Acetyl 4-(tert-Butyl)Phenyl Synthetic feasibility (99.5% purity)

Critical Analysis of Substituent Effects

  • Acetyl vs. Benzoyl/Isobutyryl : Bulkier groups (benzoyl, isobutyryl) may enhance target binding but could reduce solubility.
  • o-Tolyl vs. 2-Ethoxyphenyl/3-Nitrophenyl : Electron-donating groups (e.g., ethoxy) improve metabolic stability, while electron-withdrawing groups (e.g., nitro) may increase reactivity or toxicity.
  • Sulfonamide Moiet : Consistent across analogs, contributing to hydrogen bonding and solubility.

Q & A

Basic: What are the standard synthetic routes for N-(3-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step processes, starting with the formation of the pyrazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, analogous compounds were synthesized using 1,5-diarylpyrazole templates via condensation reactions . Optimization includes:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side products.
  • Catalysts : Using acetic acid or p-toluenesulfonic acid to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the pyrazole ring and sulfonamide substitution patterns. For example, methanesulfonamide protons resonate at δ 3.0–3.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns.
  • HPLC : Reversed-phase C18 columns with acetonitrile/water gradients assess purity (>95% required for pharmacological studies) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation and stereochemistry?

Answer:
Single-crystal X-ray diffraction (SCXRD) provides definitive proof of:

  • Dihedral angles : Between the pyrazole and o-tolyl groups (typically 15–30° for planar alignment).
  • Hydrogen bonding : Sulfonamide NH often forms intermolecular bonds with carbonyl oxygen, stabilizing crystal packing .
  • Challenges : Slow evaporation from DMSO/ethanol mixtures yields diffraction-quality crystals. Data refinement with SHELXL ensures accuracy (R factor < 0.05) .

Advanced: What computational strategies predict the compound’s biological target interactions?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on sulfonamide SO2_2NH2_2 interactions with Zn2+^{2+} in active sites .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. RMSD < 2 Å indicates robust binding .

Advanced: How can researchers address low aqueous solubility during pharmacological assays?

Answer:

  • Co-solvents : Use 10% DMSO or PEG-400 in PBS (pH 7.4) to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate esters at the acetyl group, which hydrolyze in vivo to improve bioavailability .

Advanced: What strategies guide structure-activity relationship (SAR) studies for sulfonamide derivatives?

Answer:

  • Substituent variation : Replace o-tolyl with electron-withdrawing groups (e.g., 4-F-phenyl) to enhance metabolic stability.
  • Bioisosteres : Replace the pyrazole with triazole to modulate potency. Biological testing (e.g., enzyme inhibition assays) validates changes .

Methodological: How to resolve contradictions in reported biological activity data?

Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Control compounds : Compare with known sulfonamide inhibitors (e.g., acetazolamide) to validate assay conditions .
  • Structural analogs : Test derivatives with modified substituents to isolate key pharmacophores .

Advanced: What are the challenges in crystallizing sulfonamide derivatives, and how are they mitigated?

Answer:

  • Polymorphism : Multiple crystal forms may arise. Use solvent screening (e.g., methanol/acetone mixtures) to isolate the most stable polymorph.
  • Co-crystallization : Add 1,2-bis(4-pyridyl)ethane as a co-former to improve crystal lattice stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Reactant of Route 2
N-(3-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.